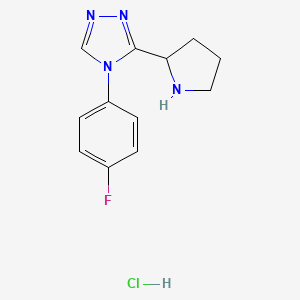amine dihydrochloride](/img/structure/B8214825.png)
[(3-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypyridin-2-yl)methylamine dihydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the third position of the pyridine ring and a methylamine group attached to the second position of the pyridine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyridin-2-yl)methylamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxypyridine and methylamine.
Reaction: The 3-methoxypyridine is reacted with methylamine under controlled conditions to form the desired product. This reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (3-Methoxypyridin-2-yl)methylamine dihydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (3-Methoxypyridin-2-yl)methylamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
(3-Methoxypyridin-2-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxypyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(3-Methoxypyridin-2-yl)methylamine dihydrochloride can be compared with other pyridine derivatives such as:
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds have similar structural features but differ in their biological activities and applications.
2-Aminopyrimidine Derivatives: These compounds are known for their antitrypanosomal and antiplasmodial activities.
Indole Derivatives: Indole derivatives have diverse biological and clinical applications, making them distinct from pyridine derivatives.
The uniqueness of (3-Methoxypyridin-2-yl)methylamine dihydrochloride lies in its specific structural configuration and the presence of both methoxy and methylamine groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-7-8(11-2)4-3-5-10-7;;/h3-5,9H,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGJDWIRJAVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214745.png)
![1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride](/img/structure/B8214749.png)




![1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8214782.png)

![1-[(Tert-butoxy)carbonyl]-3-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8214792.png)
![Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8214793.png)
![4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride](/img/structure/B8214794.png)
![Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride](/img/structure/B8214806.png)
amine dihydrochloride](/img/structure/B8214811.png)
![Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride](/img/structure/B8214822.png)
